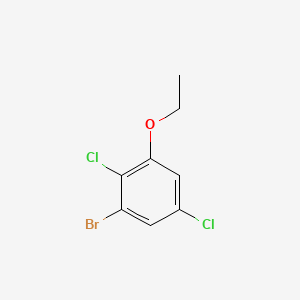
1-Bromo-2,5-dichloro-3-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,5-dichloro-3-ethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O It is a derivative of benzene, featuring bromine, chlorine, and ethoxy substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-3-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of an ethoxybenzene derivative. The reaction conditions often require the presence of a catalyst, such as iron(III) bromide for bromination and iron(III) chloride for chlorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. These methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,5-dichloro-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Cleavage Reactions: The ethoxy group may be cleaved under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Cleavage Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2,5-dichloro-3-ethoxybenzene if bromine is replaced.
Cleavage Reactions: Products include 2,5-dichloro-3-hydroxybenzene when the ethoxy group is cleaved.
Applications De Recherche Scientifique
1-Bromo-2,5-dichloro-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,5-dichloro-3-ethoxybenzene involves electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to further substitution reactions. The ethoxy group can influence the electron density of the aromatic ring, affecting reactivity .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-ethoxybenzene
- 2-Bromoethoxybenzene
- 2-Bromophenetole
- o-Bromophenetole
Uniqueness: 1-Bromo-2,5-dichloro-3-ethoxybenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to other ethoxybenzene derivatives. The combination of these substituents allows for specific applications in synthetic chemistry and industrial processes .
Propriétés
Formule moléculaire |
C8H7BrCl2O |
|---|---|
Poids moléculaire |
269.95 g/mol |
Nom IUPAC |
1-bromo-2,5-dichloro-3-ethoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-2-12-7-4-5(10)3-6(9)8(7)11/h3-4H,2H2,1H3 |
Clé InChI |
LQIBYFXKXYZBDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


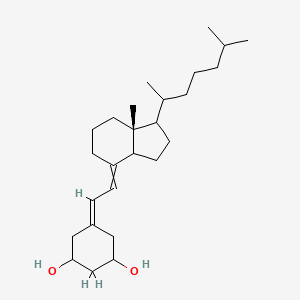

![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)

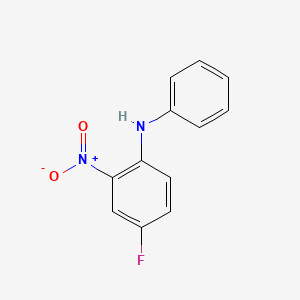
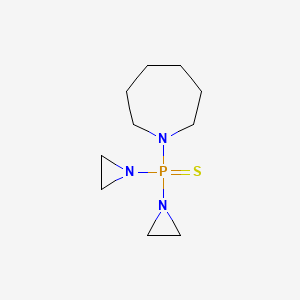

![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
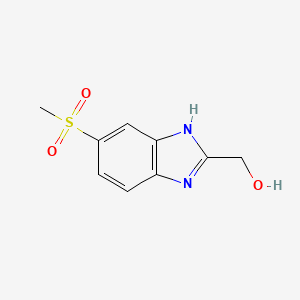
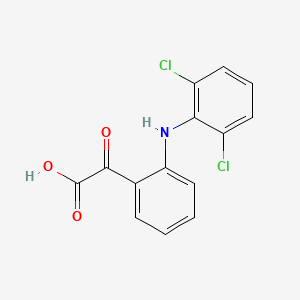
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

